PWT33597, also known as VDC-597, is a compound that serves as a dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. This compound exhibits potential antineoplastic activity, making it a significant focus in cancer research. Its mechanism involves the selective inhibition of both the PI3K alpha kinase and mTOR kinase, which may lead to tumor cell apoptosis and growth inhibition in cells that overexpress the PI3K/mTOR pathways .
PWT33597 is classified as an investigational drug primarily used in laboratory settings for cancer research. It is synthesized for in vitro studies and has not yet received approval for clinical use in humans. The compound is available from various suppliers, including MedKoo Biosciences and BenchChem .
The synthesis of PWT33597 involves complex organic chemistry techniques aimed at creating a compound that effectively inhibits specific kinases involved in cancer progression. The synthesis typically employs methods such as:
PWT33597 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against PI3K alpha and mTOR. While specific structural diagrams are not provided here, the compound's detailed structural data can be found in chemical databases.
Key structural features include:
PWT33597 participates in various biochemical reactions primarily involving its interaction with target proteins in the PI3K/Akt/mTOR signaling pathway. The key reactions include:
The mechanism of action of PWT33597 involves several steps:
The effectiveness of PWT33597 is indicated by its low IC50 values (around 20 nM), demonstrating potent inhibitory effects on target kinases .
PWT33597 is primarily utilized in cancer research due to its role as a dual inhibitor of critical signaling pathways involved in tumor growth and survival. Specific applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3